molecular formula C17H13NO3 B1683455 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one CAS No. 1048371-03-4

5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one

Cat. No. B1683455
M. Wt: 279.29 g/mol
InChI Key: JJWMRRNGWSITSQ-UHFFFAOYSA-N
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Description

The poly(ADP-ribose) polymerases (PARPs) form a family of enzymes with roles in DNA repair and apoptosis, particularly in response to reactive oxygen and nitrogen species. UPF-1069 is a PARP inhibitor that demonstrates a modest preference for PARP2 over PARP1 (IC50s = 0.3 and 8 µM, respectively). In rat models of post-ischemic brain damage, it has been shown to increase cell death in hippocampal slice cultures in a model characterized by loss of neurons through a caspase-dependent, apoptosis-like process but to be protective of cortical neurons in a model characterized by a necrosis-like process.
UPF-1069 is a selective and potent PARP2 inhibitor. UPF-1069 induces apoptosis. UPF-1069 shows neuroprotective and anti-ischemic effects in vivo.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Rh(III)-catalyzed Synthesis of Isoquinoline Derivatives : A study highlighted the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds, showcasing a method for constructing complex heterocycles through C-H activation (Shi et al., 2013).

  • Green Synthesis Approaches : Another research reported the green synthesis of oxoquinoline-1(2H)-carboxamide derivatives under ultrasonicated irradiation. These compounds demonstrated significant anticancer and antioxidant activities, suggesting their potential in therapeutic applications (Ali et al., 2022).

Biological Activities and Applications

  • Anticancer and Antioxidant Properties : The synthesized series of oxoquinolines showed promising anticancer activity against various cancer cell lines and potent antioxidant capabilities, indicating their potential for cancer treatment and management of oxidative stress (Ali et al., 2022).

  • Molecular Docking Studies : The molecular docking studies of the synthesized oxoquinoline derivatives against cancer targets like the epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA) revealed significant inhibition, underscoring the compounds' potential as cancer therapeutics (Ali et al., 2022).

properties

IUPAC Name

5-phenacyloxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWMRRNGWSITSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648425
Record name 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one

CAS RN

1048371-03-4
Record name 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1048371-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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